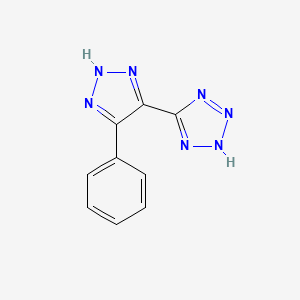
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole is a heterocyclic compound that contains both triazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole typically involves multicomponent reactions (MCRs) such as the Ugi-Azide reaction. This method allows for the efficient construction of complex heterocycles under mild conditions. For example, the Ugi-Azide reaction employs 2H-1,2,3-triazole aldehyde as a starting material, which reacts with other components to form the desired tetrazole-triazole bis-heterocycle .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of catalysts to improve yield and selectivity. For instance, the use of CuFe2O4 nanoparticles has been reported to facilitate the synthesis of N-2-substituted 1,2,3-triazoles, which can be further functionalized to produce this compound .
Chemical Reactions Analysis
Types of Reactions
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.
Scientific Research Applications
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism by which 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and tetrazole derivatives, such as:
- (5-phenyl-2H-1,2,3-triazol-4-yl)methylamine
- (5-phenyl-2H-1,2,3-triazol-4-yl)methylamine
- [(5-phenyl-2H-1,2,3-triazol-4-yl)methyl][(2,2,3,3-tetramethylcyclopropyl)methyl]amine
Uniqueness
What sets 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole apart from these similar compounds is its specific combination of triazole and tetrazole rings, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
89844-83-7 |
|---|---|
Molecular Formula |
C9H7N7 |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
5-(5-phenyl-2H-triazol-4-yl)-2H-tetrazole |
InChI |
InChI=1S/C9H7N7/c1-2-4-6(5-3-1)7-8(11-14-10-7)9-12-15-16-13-9/h1-5H,(H,10,11,14)(H,12,13,15,16) |
InChI Key |
PLSITZGDOCHORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















